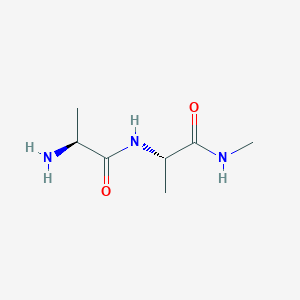
L-Alanyl-N-methyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-N-methyl-L-alaninamide is a dipeptide compound composed of two amino acids, L-alanine and N-methyl-L-alanine, joined by a peptide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-methyl-L-alaninamide typically involves the coupling of L-alanine with N-methyl-L-alanine. One common method is the use of carbodiimide-mediated coupling reactions, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of L-alanine, facilitating its reaction with the amine group of N-methyl-L-alanine .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of dipeptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-Alanyl-N-methyl-L-alaninamide has various applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of L-Alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The exact pathways and molecular targets involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-alaninamide: Similar in structure but lacks the N-methyl group.
N-methyl-L-alanyl-L-alaninamide: Similar but with the N-methyl group on the other alanine residue.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid composition
Uniqueness
L-Alanyl-N-methyl-L-alaninamide is unique due to the presence of the N-methyl group, which can influence its chemical properties, stability, and interactions with biological targets. This modification can enhance the compound’s lipophilicity, membrane permeability, and metabolic stability, making it a valuable compound for various applications .
Properties
CAS No. |
61275-28-3 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(8)6(11)10-5(2)7(12)9-3/h4-5H,8H2,1-3H3,(H,9,12)(H,10,11)/t4-,5-/m0/s1 |
InChI Key |
YGIVVAKQDXCPKN-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















